N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Catalog No.
S2702046
CAS No.
364040-01-7
M.F
C10H8FN5O2
M. Wt
249.205
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

CAS Number

364040-01-7

Product Name

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

IUPAC Name

4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Molecular Formula

C10H8FN5O2

Molecular Weight

249.205

InChI

InChI=1S/C10H8FN5O2/c11-6-2-1-3-7(4-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)

InChI Key

OYDCIXKPLJBJQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC(=C2[N+](=O)[O-])N

Solubility

not available

Application in Antimicrobial Activity

Scientific Field: Pharmaceutical Microbiology

Application Summary: This compound is used in the synthesis of new Schiff bases, which are evaluated for their potential as antimicrobial agents. These agents are crucial in the treatment of infectious diseases, especially with the rise of drug-resistant strains of bacteria and fungi.

Methods of Application: The compound is reacted with corresponding benzaldehydes with various substituents at position 4 to obtain new derivatives. These derivatives are then tested for their antibacterial and antifungal activities against various strains, including Candida spp.

Results Summary: Some of the synthesized substances have shown moderate antifungal activity, particularly against C. albicans, with one compound exhibiting an MIC value of 62.5 µg/mL. Molecular docking studies are conducted to elucidate the mechanism of the antibacterial and antifungal activity .

Application in Antioxidant Activity

Scientific Field: Biochemistry

Application Summary: Derivatives of the compound are investigated for their antioxidant properties. Antioxidants are vital for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer.

Methods of Application: The derivatives are synthesized and characterized using spectroscopy methods. Their antioxidant activity is measured in vitro using the DPPH free radical scavenging method.

Results Summary: The synthesized molecules exhibit lower antioxidant activity than the standard Trolox, with IC50 values ranging from 12.455 to 73.471 µM .

Application in Synthesis of Biologically Active Compounds

Scientific Field: Organic Chemistry

Application Summary: The compound serves as a precursor in the synthesis of biologically active compounds, particularly those with potential pharmacological applications.

Methods of Application: It involves complex organic synthesis procedures, including reactions with various reagents and catalysts under controlled conditions to yield the desired biologically active derivatives.

Results Summary: The synthesized compounds are then subjected to a series of biological assays to determine their efficacy in various pharmacological applications .

Application in Drug Development

Scientific Field: Pharmacology

Application Summary: The compound’s derivatives are explored for their use in drug development, especially for conditions that require novel therapeutic agents due to drug resistance.

Methods of Application: This includes drug design, synthesis, and in vitro and in vivo testing of the compound’s derivatives to assess their therapeutic potential.

Results Summary: The outcomes of such research could lead to the development of new drugs that can be used to treat resistant strains of infectious agents .

Application in Molecular Docking Studies

Scientific Field: Computational Chemistry

Application Summary: The compound is used in molecular docking studies to predict the interaction between the synthesized derivatives and target proteins or enzymes.

Methods of Application: Molecular docking simulations are performed using computational tools to visualize the binding modes and affinity of the compound’s derivatives to the active sites of target molecules.

Results Summary: These studies provide insights into the potential mechanism of action of the derivatives and help in optimizing their structure for better efficacy .

Application in Mechanism of Action Studies

Scientific Field: Molecular Biology

Application Summary: Research into the mechanism of action of the compound’s derivatives helps in understanding how they exert their biological effects.

Methods of Application: This involves various molecular biology techniques, such as gene expression analysis, protein assays, and cell-based assays to study the biological pathways affected by the derivatives.

Results Summary: Such studies can reveal the specific cellular processes influenced by the compound’s derivatives and contribute to the knowledge of their pharmacodynamics .

Application in Cancer Research

Scientific Field: Oncology

Application Summary: The compound is utilized in the development of novel anticancer agents. Its derivatives are screened for cytotoxic activity against various cancer cell lines.

Methods of Application: Derivatives are synthesized and their cytotoxic effects are evaluated using cell viability assays, such as the MTT assay, on different cancer cell lines.

Results Summary: Some derivatives have demonstrated promising cytotoxic activity, indicating potential for further development as cancer therapeutics .

Application in Enzyme Inhibition Studies

Scientific Field: Biochemistry and Molecular Pharmacology

Application Summary: The compound’s derivatives are investigated for their ability to inhibit enzymes that are critical in the pathogenesis of diseases.

Methods of Application: Enzyme assays are conducted to determine the inhibitory effects of the derivatives on target enzymes, such as topoisomerase IV and dihydrofolate reductase.

Results Summary: Certain derivatives have shown significant inhibitory activity, suggesting their potential use as lead compounds in drug discovery .

Application in Neurodegenerative Disease Research

Scientific Field: Neuroscience

Application Summary: Research into the neuroprotective properties of the compound’s derivatives is conducted to explore treatments for neurodegenerative diseases.

Methods of Application: Neuroprotective assays, including oxidative stress models and neuroinflammation markers, are used to assess the therapeutic potential of the derivatives.

Results Summary: Derivatives that exhibit neuroprotective effects are identified, providing a basis for the development of new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Application in Immunology

Scientific Field: Immunology

Application Summary: The compound is studied for its immunomodulatory effects, which could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy.

Methods of Application: Immunological assays are used to evaluate the effects of the compound’s derivatives on immune cell function and cytokine production.

Application in Antiviral Research

Scientific Field: Virology

Application Summary: The compound’s derivatives are assessed for their antiviral activities against a range of viruses, with the aim of developing new antiviral drugs.

Methods of Application: Viral replication assays are performed to test the efficacy of the derivatives in inhibiting the life cycle of viruses.

Results Summary: Derivatives with antiviral properties have been identified, which could lead to the creation of novel antiviral agents .

Application in Metabolic Disease Research

Scientific Field: Endocrinology and Metabolism

Application Summary: Studies are conducted to investigate the effects of the compound’s derivatives on metabolic pathways, with implications for treating metabolic disorders.

Methods of Application: Metabolic assays, such as glucose uptake and lipid metabolism studies, are used to determine the impact of the derivatives on metabolic processes.

Results Summary: Some derivatives have shown the ability to influence metabolic pathways, offering new avenues for the treatment of diseases like diabetes and obesity .

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a fluorophenyl group and a nitro group. The molecular formula of this compound is C11H10F N5O2, and it has a molecular weight of approximately 253.23 g/mol. Its IUPAC name reflects its complex structure, highlighting the positions of the functional groups on the pyrimidine ring.

  • Oxidation: The nitro group can be oxidized to form hydroxylated derivatives.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl and nitropyrimidine moieties, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure successful transformations .

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine exhibits significant biological activity, particularly in antimicrobial research. It has been evaluated for its potential as an antimicrobial agent, especially against drug-resistant strains of bacteria and fungi. The compound's structure suggests that it may interact with specific biological targets, potentially inhibiting enzymatic activities or disrupting cellular processes .

The synthesis of N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyrimidine Core: Starting from readily available pyrimidine precursors.
  • Substitution Reactions: Introducing the fluorophenyl group through nucleophilic substitution.
  • Nitration: The nitro group is introduced via electrophilic nitration.

The synthesis often requires specific catalysts and solvents to facilitate the reactions under controlled conditions .

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing new antimicrobial agents.
  • Research Tool: Used in studies investigating reaction mechanisms in organic chemistry.
  • Material Science: Explored for potential use in developing advanced materials due to its unique chemical properties .

Studies on N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine have focused on its interactions with various biological targets. It may bind to specific enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects. This compound's mechanism of action is under investigation to better understand its potential in treating infections caused by resistant strains .

Several compounds share structural similarities with N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamineSubstituted pyrimidine with chlorine and fluorophenyl groupsUnique substitution pattern enhances biological activity
2-(3,5-Dimethylpiperidin-1-yl)-N4-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamineContains a piperidine moiety along with fluorophenylPotential for increased solubility and bioavailability
2-(2-Fluorophenyl)-5-nitropyrimidin-4-amineSimilar nitropyrimidine structure but lacks diamino substitutionFocused on different biological targets

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine stands out due to its specific arrangement of functional groups and its promising antimicrobial properties, making it a valuable candidate for further research in medicinal chemistry .

XLogP3

2.8

Dates

Last modified: 08-16-2023

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